SCOULERIN HCl
Overview
Description
SCOULERIN HCl is a benzylisoquinoline alkaloid derived from (S)-reticuline through the action of berberine bridge enzyme. It is found in various plants, including the opium poppy, Croton flavens, and certain species in the Erythrina genus . This compound is known for its diverse biological activities, including acting as an antagonist at the α2-adrenoceptor, α1D-adrenoceptor, and 5-HT receptor, as well as a GABAA receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of scoulerin hydrochloride typically involves the conversion of (S)-reticuline to scoulerine through the action of berberine bridge enzyme. This process can be carried out in vitro using isolated enzymes or in vivo within genetically modified organisms .
Industrial Production Methods
Industrial production of scoulerin hydrochloride may involve the extraction of scoulerine from natural sources followed by its conversion to the hydrochloride salt. This process includes purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
SCOULERIN HCl undergoes various chemical reactions, including:
Oxidation: Scoulerine can be oxidized to form berberine and other related alkaloids.
Reduction: Reduction reactions can convert scoulerine to tetrahydroprotoberberine derivatives.
Substitution: Scoulerine can undergo substitution reactions, particularly involving its methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and acetyl chloride are employed for substitution reactions.
Major Products
Oxidation: Berberine, noscapine, and other benzylisoquinoline alkaloids.
Reduction: Tetrahydroprotoberberine derivatives.
Substitution: Various substituted scoulerine derivatives.
Scientific Research Applications
SCOULERIN HCl has a wide range of scientific research applications:
Mechanism of Action
SCOULERIN HCl exerts its effects through multiple mechanisms:
Receptor Antagonism: Acts as an antagonist at the α2-adrenoceptor, α1D-adrenoceptor, and 5-HT receptor, inhibiting their activity.
GABAA Receptor Agonism: Functions as a GABAA receptor agonist, enhancing inhibitory neurotransmission.
Antimitotic Activity: Binds to tubulin, disrupting microtubule structure and inhibiting cell division, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
SCOULERIN HCl is unique among benzylisoquinoline alkaloids due to its specific receptor interactions and antimitotic properties. Similar compounds include:
Berberine: Another benzylisoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Noscapine: Known for its antitussive and anticancer activities.
Tetrahydropalmatine: Exhibits sedative and analgesic effects.
Stylopine: Possesses antimicrobial and anti-inflammatory properties.
This compound stands out due to its combination of receptor antagonism, GABAA receptor agonism, and antimitotic activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFCGPKOYFMORW-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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